molecular formula C16H13N3O B2463845 N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide CAS No. 340305-93-3

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide

Cat. No.: B2463845
CAS No.: 340305-93-3
M. Wt: 263.3
InChI Key: PPOZKKRPVCVLTC-UHFFFAOYSA-N
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Description

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a benzyl group, a cyano group, and a pyridine ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives under specific conditions. One common method includes the use of alkyl cyanoacetates and substituted aryl or heteryl amines . The reaction is often carried out in the presence of a base such as sodium or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and microwave irradiation have also been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-10-15(9-14-7-4-8-18-11-14)16(20)19-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOZKKRPVCVLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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